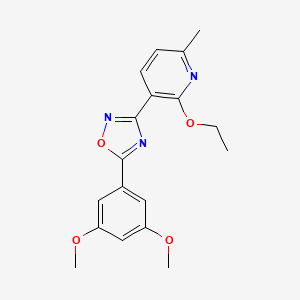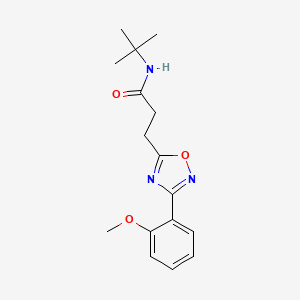
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained increasing attention in scientific research due to its potential use in various applications. This compound is commonly referred to as TBOA, and it belongs to the class of oxadiazole compounds. TBOA has been shown to have significant effects on various biological systems, making it a promising candidate for future research.
Mechanism of Action
TBOA acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). This transporter is responsible for removing excess glutamate from the synaptic cleft, and its inhibition by TBOA results in an increase in extracellular glutamate levels. This increase in glutamate can lead to the suppression of seizures, as well as other effects on the nervous system.
Biochemical and physiological effects:
TBOA has been shown to have significant effects on various biological systems. In addition to its effects on the nervous system, TBOA has also been shown to have anti-inflammatory effects, as well as effects on cancer cells. TBOA has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for future cancer research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TBOA in lab experiments is its specificity for glutamate transporters. This specificity allows for precise manipulation of glutamate levels in biological systems, making it a valuable tool for studying the effects of glutamate on various biological processes. However, one limitation of using TBOA in lab experiments is its potential toxicity. TBOA has been shown to have toxic effects on some cell types, and caution should be taken when using this compound in experiments.
Future Directions
There are several promising areas of research for TBOA in the future. One potential application is in the treatment of epilepsy and other neurological disorders. TBOA has shown promise in animal models of epilepsy, and further research is needed to determine its potential as a therapeutic agent. Additionally, TBOA has shown anti-inflammatory and anti-cancer effects, making it a promising candidate for future research in these areas. Finally, further research is needed to determine the potential toxicity of TBOA and to develop safer derivatives of this compound for use in scientific research.
Synthesis Methods
The synthesis of TBOA involves several steps, starting with the reaction of tert-butylamine with 2-methoxybenzoyl chloride to produce tert-butyl 2-methoxybenzoate. This intermediate is then reacted with hydrazine hydrate to produce tert-butyl 2-hydrazinylbenzoate. The final step involves the reaction of tert-butyl 2-hydrazinylbenzoate with acryloyl chloride to produce TBOA.
Scientific Research Applications
TBOA has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research is in the treatment of neurological disorders such as epilepsy. TBOA has been shown to inhibit the activity of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which can result in the suppression of seizures.
properties
IUPAC Name |
N-tert-butyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)18-13(20)9-10-14-17-15(19-22-14)11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWGDFZCBMZDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

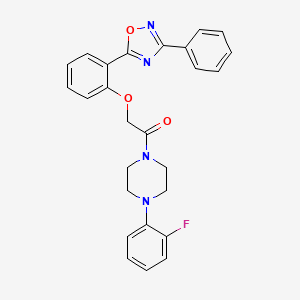

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
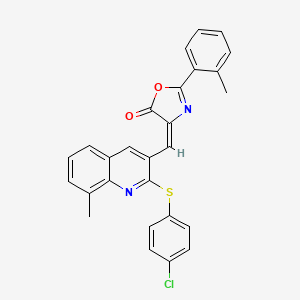
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)
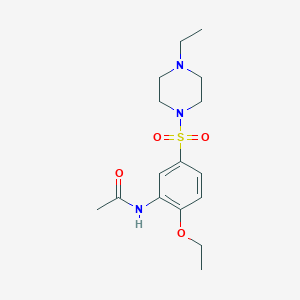
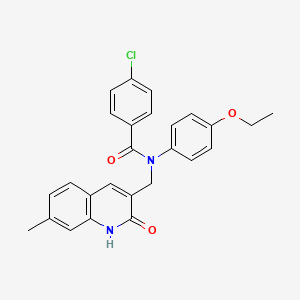

![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)


